molecular formula C14H16Cl2N2O4 B2476108 N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide CAS No. 954718-47-9

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

Cat. No. B2476108
CAS RN: 954718-47-9
M. Wt: 347.19
InChI Key: XZGCWDSGLKWYME-UHFFFAOYSA-N
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Description

The compound is an oxazolidinone derivative with a dichlorophenyl group and an ethoxyacetamide group. Oxazolidinones are a class of compounds that often exhibit biological activity, including antibacterial properties .


Molecular Structure Analysis

The compound likely has a three-dimensional structure due to the oxazolidinone ring. The dichlorophenyl group is likely to be planar due to the aromaticity of the phenyl ring .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, oxazolidinones generally undergo reactions at the carbonyl group, such as reduction to form amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is involved in various chemical reactions and synthesis processes. For example, in a study, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole was investigated, leading to the formation of tertiary amines and other compounds after ring fission of the oxadiazole system (Jäger, Laggner, Mereiter, & Holzer, 2002). Similarly, novel thiazolidinone and acetidinone derivatives were synthesized by the reaction of similar compounds, which were screened for antimicrobial activity (Mistry, Desai, & Intwala, 2009).

Pharmacological Studies

In pharmacological research, derivatives of similar compounds have been synthesized and evaluated for their potential therapeutic applications. For instance, a study synthesized novel 1-benzylsubstituted derivatives of a similar compound and evaluated their affinity to GABAergic biotargets, along with anticonvulsant activity estimation (El Kayal et al., 2022). Another study focused on synthesizing rhodanine-3-acetic acid derivatives, including amides similar to this compound, for their potential antimicrobial properties (Krátký, Vinšová, & Stolaříková, 2017).

Molecular Docking and Biological Studies

Molecular docking and biological studies are also prominent applications. For instance, the synthesis of N-substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides and their evaluation as potential antibacterial agents involved similar compounds. These studies included molecular docking with enzymes to understand the biological activity of these compounds (Siddiqui et al., 2014).

Environmental Analysis

The compound and its derivatives are also used in environmental analysis. For example, a study analyzed the detection of herbicides and their degradates in natural water, where compounds similar to this compound were isolated and detected using various chromatographic techniques (Zimmerman, Schneider, & Thurman, 2002).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some oxazolidinones inhibit protein synthesis in bacteria by binding to the bacterial 23S ribosomal RNA of the 50S subunit .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c1-2-21-8-13(19)17-6-10-7-18(14(20)22-10)9-3-4-11(15)12(16)5-9/h3-5,10H,2,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCWDSGLKWYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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